2-Chlorophenoxyacetic acid
Overview
Description
2-Chlorophenoxyacetic acid is an organic compound with the molecular formula C8H7ClO3. It is a type of phenoxyacetic acid derivative and is primarily used as a plant growth regulator and herbicide. This compound is known for its ability to prevent the premature dropping of fruits and flowers, making it valuable in agricultural practices .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorophenoxyacetic acid can be synthesized through the condensation of phenol with chloroacetic acid. The process involves the following steps :
Condensation: Phenol is mixed with a 15% sodium hydroxide solution, and chloroacetic acid is neutralized with sodium carbonate. These solutions are combined and heated under reflux for about 4 hours.
Acidification: The reaction mixture is then acidified with hydrochloric acid to a pH of 2-3, resulting in the precipitation of phenoxyacetic acid.
Chlorination: The phenoxyacetic acid is dissolved in acetic acid, and chlorine gas is bubbled through the solution at 26-34°C in the presence of iodine as a catalyst. The product is then crystallized and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorophenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert it into less chlorinated phenoxyacetic acids.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated phenoxyacetic acid derivatives, which have different applications in agriculture and industry .
Scientific Research Applications
2-Chlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: It serves as a plant growth regulator, influencing various physiological processes in plants.
Industry: It is used in the formulation of herbicides and plant growth regulators
Mechanism of Action
2-Chlorophenoxyacetic acid acts as a synthetic auxin, a class of plant hormones that regulate growth and development. It mimics the natural auxin indole-3-acetic acid, binding to auxin receptors and activating signaling pathways that promote cell elongation and division. This leads to increased growth and prevents premature fruit drop .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar properties but higher toxicity.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Used as a selective herbicide for broadleaf weeds.
Uniqueness
2-Chlorophenoxyacetic acid is unique due to its specific application as a plant growth regulator with relatively low toxicity compared to other chlorophenoxyacetic acids. Its ability to prevent fruit drop without causing significant harm to the plant makes it particularly valuable in agriculture .
Properties
IUPAC Name |
2-(2-chlorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQYFNRLWBWCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210324 | |
Record name | 2-Chlorophenoxyacetic acid | |
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Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White powder; [MSDSonline] | |
Record name | 2-Chlorophenoxyacetic acid | |
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Solubility |
In water, 1,280 mg/L at 25 °C | |
Record name | 2-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000318 [mmHg] | |
Record name | 2-Chlorophenoxyacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3453 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Impurities |
REAGENT GRADE O-CHLOROPHENOXYACETIC ACID CONTAINED 1.0% OF 2,4-D AS IMPURITY AS WELL AS TRACES OF 2,4-DICHLOROPHENOLS. IT WAS SUGGESTED THAT THE BIOLOGICAL ACTIVITIES MAY HAVE BEEN A RESULT OF THE IMPURITIES PRESENT IN THE ACID. | |
Record name | 2-CHLOROPHENOXYACETIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from water or alc | |
CAS No. |
614-61-9, 27193-83-5 | |
Record name | o-Chlorophenoxyacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-61-9 | |
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Record name | 2-Chlorophenoxyacetic acid | |
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Record name | Acetic acid, (chlorophenoxy)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027193835 | |
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Record name | (2-Chlorophenoxy)acetic acid | |
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Record name | 2-Chlorophenoxyacetic acid | |
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Record name | (2-chlorophenoxy)acetic acid | |
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Record name | 2-CHLOROPHENOXYACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2512M5L7Q | |
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Record name | 2-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
148.5 °C | |
Record name | 2-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3942 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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